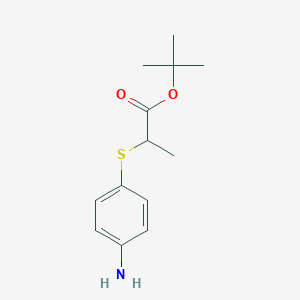

Tert-butyl 2-((4-aminophenyl)thio)propanoate

Description

Tert-butyl 2-((4-aminophenyl)thio)propanoate is a sulfur-containing ester derivative characterized by a thioether linkage (-S-) connecting a 4-aminophenyl group to the α-carbon of a propanoate backbone. The tert-butyl ester group enhances steric protection, improving stability during synthetic processes .

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

tert-butyl 2-(4-aminophenyl)sulfanylpropanoate |

InChI |

InChI=1S/C13H19NO2S/c1-9(12(15)16-13(2,3)4)17-11-7-5-10(14)6-8-11/h5-9H,14H2,1-4H3 |

InChI Key |

GLIVBTRFWBSAOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)SC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Thioester Formation from Aminophenyl Precursors

Research indicates that a common route involves the initial synthesis of a 4-aminophenyl thiol derivative, followed by coupling with a tert-butyl ester precursor, often using carbodiimide coupling agents.

Synthesis via Nucleophilic Substitution of Activated Intermediates

Another method involves the use of activated intermediates, such as acyl chlorides derived from the corresponding carboxylic acids, which are then reacted with 4-aminophenyl thiol derivatives.

| Step | Reagents & Conditions | Reference |

|---|---|---|

| Preparation of acyl chloride | Thionyl chloride or oxalyl chloride | |

| Nucleophilic substitution | Reaction with 4-aminophenyl thiol in presence of base | , |

Reaction Conditions and Optimization

Purification Techniques

Purification typically involves:

- Silica gel chromatography with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)

- Use of preparative HPLC for high purity requirements

Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((4-aminophenyl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Acyl chlorides, anhydrides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Amides, esters.

Scientific Research Applications

Tert-butyl 2-((4-aminophenyl)thio)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-((4-aminophenyl)thio)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Oxygen-Linked Derivatives

- tert-Butyl 2-(4-aminophenyl)propanoate (CAS 595570-58-4) Structure: Lacks the thioether group; instead, the phenyl group is directly bonded via oxygen. Synthesis: Yield of 70% via palladium-catalyzed α-arylation, with elemental analysis (C, H, N) closely matching theoretical values (C: 70.36%, H: 8.91%, N: 6.20%) . Key Difference: The absence of sulfur may reduce nucleophilic reactivity but improve oxidative stability compared to the thioether analogue.

- tert-Butyl 2-(4-hydroxyphenyl)propanoate (CAS 595570-57-3) Structure: Contains a hydroxyl (-OH) substituent at the para position. Synthesis: Higher yield (92%) under similar conditions, with elemental analysis (C: 62.52%, H: 7.06%) reflecting the hydroxyl group’s polarity .

Sulfur-Containing Analogues

- Ethyl 2-[(phenylcarbonothioyl)thio]propanoate Structure: Features dual thioester groups, enabling its use as a RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization agent .

- 2-((4-Aminophenyl)thio)acetohydrazide Structure: Shares the 4-aminophenylthio motif but replaces the tert-butyl propanoate with an acetohydrazide group.

Key Observations :

Substituent Position: Para-substituted derivatives (e.g., 4-aminophenyl) generally exhibit higher yields compared to meta-substituted analogues, likely due to reduced steric hindrance .

Thioether vs. Oxygen Linkage: The thioether group may lower synthetic yields compared to oxygen-linked esters (e.g., 70% for tert-butyl 2-(4-aminophenyl)propanoate vs.

Functional Group Impact: Hydroxyl-substituted derivatives show lower carbon content (62.52% vs. 70.36% for amino derivatives), reflecting oxygen’s higher electronegativity and influence on combustion analysis .

Biological Activity

Tert-butyl 2-((4-aminophenyl)thio)propanoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉NO₂S

- Molecular Weight : 251.36 g/mol

- Functional Groups :

- Amino group (-NH₂)

- Thioether group (-S-)

- Ester group (-COO-)

The structural features of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its interactions with enzymes can lead to significant alterations in metabolic pathways, making it a candidate for pharmacological studies. The presence of the thioether and amino groups enhances its binding affinity to specific enzymes, suggesting a selective modulation of enzyme activity.

2. Antiproliferative Effects

Research indicates that compounds with similar structures can exhibit antiproliferative effects on mammalian cells. Studies have shown that related compounds inhibit topoisomerase II, leading to reduced cell proliferation. This compound may share these properties due to its structural similarities, supporting its potential use in cancer treatment strategies.

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with various biological targets, potentially modulating enzyme activity or receptor binding associated with microbial growth.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Enzyme Interaction : A study exploring the compound's interaction with specific enzymes demonstrated significant inhibition rates, indicating its potential as a therapeutic agent for conditions requiring enzyme modulation.

- Antiproliferative Activity : In vitro assays showed that the compound reduced cell viability in cancer cell lines, supporting its potential use in cancer treatment strategies.

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiproliferative, Enzyme Inhibition | Modulation of enzyme activity |

| Benzopsoralens | Antiproliferative | Inhibition of topoisomerase II |

| Hydroxamic Acids | HDAC Inhibition | Binding to histone deacetylases |

The comparative analysis highlights how this compound aligns with other compounds exhibiting similar biological activities.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 2-((4-aminophenyl)thio)propanoate?

- Methodological Answer : The synthesis typically involves coupling a thiol-containing aromatic amine (e.g., 4-aminothiophenol) with a tert-butyl-protected propanoate derivative. A common approach utilizes nucleophilic thiol-alkylation under basic conditions. For example:

- Step 1 : React tert-butyl acrylate with NaH in THF to activate the α,β-unsaturated ester for thiol addition .

- Step 2 : Introduce 4-aminothiophenol to the activated ester, forming the thioether bond. Purification via silica gel chromatography yields the product as a colorless oil .

Ensure inert conditions to prevent oxidation of the thiol or amino groups.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- 1H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). The aromatic protons of the 4-aminophenyl group show splitting patterns between 6.5–7.5 ppm, while the methylene (CH2) and methine (CH) protons adjacent to the thioether resonate at ~3.0–4.0 ppm .

- 13C NMR : The carbonyl (C=O) of the ester appears at ~170 ppm, with the tert-butyl carbons at ~28–80 ppm. Aromatic carbons and the thioether-linked carbon are observed between 110–150 ppm .

- LC-MS : Confirm molecular weight ([M+H]+) and purity using high-resolution mass spectrometry.

Advanced Research Questions

Q. How can researchers address solubility challenges during the synthesis or application of this compound?

- Methodological Answer :

- Solubility Enhancement : Incorporate PEG-based linkers or co-solvents (e.g., DMF/THF mixtures) to improve compatibility with hydrophilic environments .

- Derivatization : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to reduce polarity during synthesis, followed by deprotection under acidic conditions .

Q. What strategies are recommended for analyzing reaction byproducts or impurities in this compound?

- Methodological Answer :

- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress and detect byproducts (e.g., disulfide formation from thiol oxidation) .

- HPLC-MS : Perform reverse-phase chromatography to separate and identify impurities. Common byproducts include oxidized thioethers (sulfoxides) or hydrolyzed esters.

- Reaction Optimization : Adjust stoichiometry of NaH or reaction time to minimize over-alkylation .

Q. What biological targets or mechanisms might this compound interact with, based on structural analogs?

- Methodological Answer :

- Kinase Inhibition : The 4-aminophenyl-thio moiety may mimic ATP-binding motifs in kinase assays, similar to triazolo-pyrimidinone derivatives .

- Antimicrobial Activity : Thioether-linked aromatic amines have shown activity against bacterial biofilms; test via microdilution assays .

- Targeted Drug Delivery : Conjugate the compound to PEGylated carriers for site-specific delivery, leveraging the tert-butyl group’s steric bulk to modulate release kinetics .

Data Contradictions and Validation

- Synthetic Yields : Patent methods report high yields (>80%), but academic studies note variability (50–70%) due to sensitivity of the amino group. Validate via controlled anhydrous conditions.

- Solubility : While tert-butyl esters are typically hydrophobic, PEGylated analogs demonstrate enhanced aqueous solubility, suggesting structural modifications for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.